Negligible Pharmacological Activity vs. Etodolac: A Critical Purity and Application Decision Point
For a scientific user, the primary differentiation is that 8-(1-hydroxyethyl)etodolac is essentially pharmacologically inactive, directly contrasting it with the active parent drug, etodolac. This is a critical point in procurement for analytical standard creation. The parent drug, etodolac, is a known COX-2 selective inhibitor. In a direct comparison using a rat adjuvant edema model and an in vitro chondrocyte prostaglandin production assay, 8-(1-hydroxyethyl)etodolac (tested alongside other metabolites) showed no or only marginal activity, whereas etodolac is the active principle [1].
| Evidence Dimension | Anti-inflammatory activity in vivo |
|---|---|
| Target Compound Data | Inactive or marginally active |
| Comparator Or Baseline | Etodolac (active anti-inflammatory agent) |
| Quantified Difference | Active (etodolac) vs. Inactive/marginally active (metabolite) |
| Conditions | Rat adjuvant edema model; in vitro chondrocyte cell prostaglandin production assay |
Why This Matters
This data directly informs users that the compound is not a biologically active alternative to etodolac, but a required reference for method validation where the precise presence of the inactive metabolite must be distinguished from the active drug.
- [1] Humber LG, et al. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. J Med Chem. 1988 Sep;31(9):1712-9. doi: 10.1021/jm00117a009. View Source
